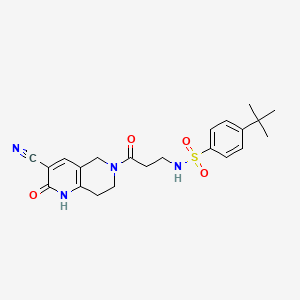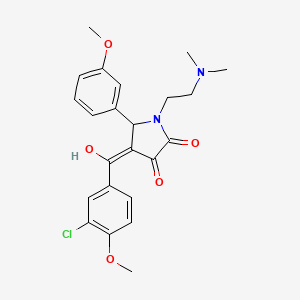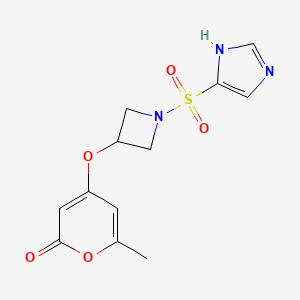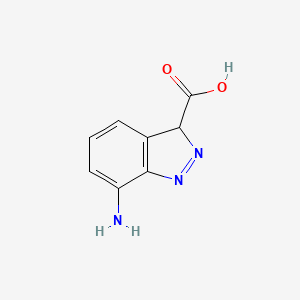![molecular formula C16H14Cl2F3N3O B2834664 2-(3,4-dichlorophenyl)-N-(2-{[3-(trifluoromethyl)pyridin-2-yl]amino}ethyl)acetamide CAS No. 1371912-75-2](/img/structure/B2834664.png)
2-(3,4-dichlorophenyl)-N-(2-{[3-(trifluoromethyl)pyridin-2-yl]amino}ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(3,4-dichlorophenyl)-N-(2-{[3-(trifluoromethyl)pyridin-2-yl]amino}ethyl)acetamide” is an organic compound. It contains a trifluoromethylpyridine moiety, which is a key structural motif in many active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Scientific Research Applications
Structure/Activity Studies and Synthesis
- Studies have described the synthesis and biological evaluation of N-[2-(1-pyrrolidinyl)ethyl]acetamides, including variations of the 2-(3,4-dichlorophenyl) compound, as potent and selective kappa-opioid agonists. These compounds have been explored for their potential in analgesic applications, focusing on their structure-activity relationships (Barlow et al., 1991).
Anticancer Drug Synthesis and Structure
- Research on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been conducted, focusing on its synthesis, crystal structure, and molecular docking analysis to determine its anticancer activity. This study highlights the compound's potential for targeting cancer cells through specific molecular interactions (Sharma et al., 2018).
Antiallergic Agents
- New N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been synthesized in search of novel antiallergic compounds. This research showcases the potential of such compounds in the development of treatments for allergic reactions, with specific focus on their synthesis and antiallergic potency (Menciu et al., 1999).
properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N-[2-[[3-(trifluoromethyl)pyridin-2-yl]amino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2F3N3O/c17-12-4-3-10(8-13(12)18)9-14(25)22-6-7-24-15-11(16(19,20)21)2-1-5-23-15/h1-5,8H,6-7,9H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWOOLIWXKEBIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCNC(=O)CC2=CC(=C(C=C2)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichlorophenyl)-N-(2-{[3-(trifluoromethyl)pyridin-2-yl]amino}ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-({[6-(2-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2834584.png)
![1-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2834586.png)

![6-Chloro-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinazoline](/img/structure/B2834588.png)

![N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2834591.png)
![5-(4-methylbenzyl)-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2834593.png)




![ethyl 4-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2834600.png)
